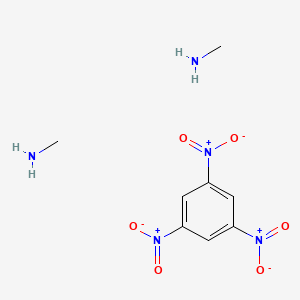
Methanamine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,3,5-Trinitrobenzene can be synthesized through several methods. One common method involves the nitration of m-dinitrobenzene . Another method includes heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Industrially, 1,3,5-trinitrobenzene is produced by decarboxylation of 2,4,6-trinitrobenzoic acid .
Chemical Reactions Analysis
1,3,5-Trinitrobenzene undergoes various chemical reactions, including reduction and formation of charge-transfer complexes. Reduction of 1,3,5-trinitrobenzene results in 1,3,5-triaminobenzene, a precursor to phloroglucinol . It also forms charge-transfer complexes with electron-rich arenes . Common reagents used in these reactions include reducing agents like hydrogen or metals in acidic conditions.
Scientific Research Applications
Methanamine;1,3,5-trinitrobenzene has several scientific research applications. Methanamine is used in the prophylaxis and treatment of frequently recurring urinary tract infections . 1,3,5-Trinitrobenzene is primarily used as a high explosive compound for commercial mining and military applications . It has also been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds .
Mechanism of Action
Methanamine exerts its effects by being hydrolyzed to formaldehyde in acidic environments (pH < 6), which is highly bactericidal . Formaldehyde denatures proteins and nucleic acids of bacteria, leading to their death . 1,3,5-Trinitrobenzene, being an explosive, releases a large amount of energy upon detonation due to the rapid decomposition of its nitro groups.
Comparison with Similar Compounds
Similar compounds to 1,3,5-trinitrobenzene include 1,2,3-trinitrobenzene and 1,2,4-trinitrobenzene, which are other isomers of trinitrobenzene . These compounds share similar explosive properties but differ in their molecular structure and stability. Methanamine is similar to other urinary antiseptics like nitrofurantoin and trimethoprim, but it is unique in its mechanism of action involving the hydrolysis to formaldehyde .
Properties
CAS No. |
56270-15-6 |
|---|---|
Molecular Formula |
C8H13N5O6 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.2CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-2/h1-3H;2*2H2,1H3 |
InChI Key |
JAEAKCNWPWUKIE-UHFFFAOYSA-N |
Canonical SMILES |
CN.CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















